N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide
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Overview
Description
N’~1~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,2-DIPHENYL-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a cyclopropane ring, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,2-DIPHENYL-1-CYCLOPROPANECARBOHYDRAZIDE typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide. The reaction is usually carried out in a solvent such as methanol, with glacial acetic acid acting as a catalyst . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,2-DIPHENYL-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-amino-3-methoxyphenyl derivative.
Oxidation: 4-hydroxy-3-nitrophenyl derivative.
Substitution: Corresponding substituted hydrazides.
Scientific Research Applications
N’~1~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,2-DIPHENYL-1-CYCLOPROPANECARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It has been evaluated for its ability to inhibit certain enzymes, making it a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,2-DIPHENYL-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives
Uniqueness
N’~1~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,2-DIPHENYL-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to its cyclopropane ring, which imparts rigidity to the molecule and can influence its biological activity. Additionally, the presence of both methoxy and nitro groups allows for diverse chemical modifications, enhancing its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-22-13-12-17(14-21(22)27(29)30)16-25-26-23(28)20-15-24(20,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16,20H,15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
MFZHVCUNSZNDPW-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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